3-Ethyl-2-(4-methylbenzyl)pyrrolidine
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Overview
Description
3-Ethyl-2-(4-methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethyl group at the third position and a 4-methylbenzyl group at the second position of the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of a titanium (IV) isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) catalyst system . This method is known for its regio- and stereoselectivity, providing high yields of the desired pyrrolidine derivatives.
Another method involves the use of palladium-catalyzed intramolecular cyclization of nitrogen-containing enynes. This reaction is typically carried out in the presence of zinc chloride (ZnCl2) and alkenylstannane, resulting in the formation of pyrrolidine derivatives with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(4-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethyl-2-(4-methylbenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at positions 2 and 5 of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(4-methylbenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and 4-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-13-8-9-15-14(13)10-12-6-4-11(2)5-7-12/h4-7,13-15H,3,8-10H2,1-2H3 |
InChI Key |
ABXHUALQMPNGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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